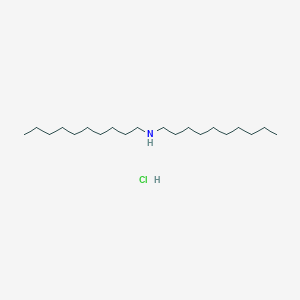

Didecylamine, hydrochloride

Description

Didecylamine hydrochloride (CAS 1120-49-6) is a quaternary ammonium compound with the molecular formula C₂₀H₄₃N·HCl and a molecular weight of 332.56 g/mol (unprotonated form: 297.56 g/mol). It consists of two decyl (C₁₀H₂₁) chains bonded to a central nitrogen atom, forming a secondary amine hydrochloride . Key properties include:

- Density: 0.809 g/cm³ (20°C)

- Boiling point: 179–180°C at 2 mmHg

- Solubility: Miscible in ethanol, ether, and benzene; insoluble in water .

- Applications: Primarily used as a degradant or impurity in pharmaceuticals, such as Colesevelam Hydrochloride tablets, where it is monitored at levels as low as 0.02% (3000 ppm sample concentration) .

Radiolabeled variants (e.g., [1-¹⁴C]-didecylamine hydrochloride) are utilized in research due to their high specific activity (3.7–4.44 GBq/mmol) .

Properties

CAS No. |

2486-84-2 |

|---|---|

Molecular Formula |

C20H44ClN |

Molecular Weight |

334.0 g/mol |

IUPAC Name |

N-decyldecan-1-amine;hydrochloride |

InChI |

InChI=1S/C20H43N.ClH/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3;1H |

InChI Key |

JQRYDCPSJSWQGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNCCCCCCCCCC.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Primary Amines

A common method involves the reaction of hexylamine with hexyl bromide in dimethyl sulfoxide (DMSO) using potassium carbonate as a base:

- Reactants : Hexylamine (2 g, 19.6 mmol), hexyl bromide (3.17 g, 19.6 mmol), K₂CO₃ (1.99 g, 19.6 mmol)

- Conditions : 80°C for 12 hours in DMSO

- Workup : Extraction with chloroform, washing with water, drying over MgSO₄, and column chromatography

- Yield : 35% (1.2 g of didecylamine as a yellow liquid).

Direct Amidation of Carboxylic Acids

Recent advances employ solvent-free melt amidation for scalable synthesis:

- Reactants : Diglycolic acid and didecylamine

- Conditions : 200°C under N₂ flow to remove water

- Advantages : Eliminates toxic solvents, achieves >90% purity at 300 mmol scale.

Preparation of Didecylamine Hydrochloride

The hydrochloride form is typically obtained via acid neutralization:

Neutralization with Hydrochloric Acid

Adapted from dimethylamine hydrochloride synthesis:

- Procedure :

- Spray hydrochloric acid into a heated didecylamine solution.

- Maintain a molar ratio of 1:2–2.5 (amine:HCl).

- Distill to remove 50% water, cool to 30°C, and centrifuge.

- Dry under reduced pressure to obtain white crystals.

- Advantages : High purity (>95%), non-caking product.

Byproduct in Diglycolamide Synthesis

During DGA ligand preparation, didecylamine hydrochloride forms as an intermediate:

- Reactants : Didecylamine, diglycolyl chloride, triethylamine

- Conditions : THF solvent, room temperature

- Byproduct : Triethylammonium chloride precipitates, leaving didecylamine hydrochloride in solution.

Comparative Data Table

Industrial Considerations

- Cost Reduction : Solvent-free methods lower production costs by >30%.

- Scalability : Melt amidation supports 300 mmol batches without chromatography.

- Purity Challenges : Traditional methods require activated carbon decolorization, while modern approaches minimize impurities via controlled N₂ environments.

Chemical Reactions Analysis

Amidation Reactions

Didecylamine hydrochloride serves as a precursor in synthesizing diglycolamides (DGAs), critical ligands in solvent extraction processes. Key findings include:

Reaction with Diglycolic Acid

-

Reactants : Didecylamine hydrochloride and diglycolic acid.

-

Conditions : Melt-amidation at 200°C under nitrogen flow.

-

Product : N,N,N',N'-Tetra(n-decyl)diglycolamide (TDdDGA).

Key Observations :

-

The reaction proceeds via deprotonation of the ammonium salt at high temperatures, releasing didecylamine for nucleophilic attack.

-

Steric hindrance from the branched alkyl chains minimally affects reactivity due to the high-temperature conditions.

Analytical Characterization in Pharmaceuticals

Didecylamine hydrochloride is identified as an impurity in colesevelam hydrochloride tablets. A validated LCMS method detects it at ppm levels:

| Parameter | Value |

|---|---|

| Linearity range | 0.05–0.15% (1.5 ppm) |

| Recovery | 89–108% |

| Limit of detection | 0.015 ppm |

This method employs a C-18 column with ammonium acetate buffer and acetonitrile gradient elution .

Thermal Behavior

Thermogravimetric analysis (TGA) of didecylamine hydrochloride shows decomposition above 250°C, consistent with its stability under melt-amidation conditions .

Comparative Reactivity

The reactivity of didecylamine hydrochloride varies with alkyl chain length and reaction media:

| Amine Source | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Didecylamine HCl | TDdDGA | 93 | 95 |

| Dibutylamine HCl | TBDGA | 50 | 70 |

Shorter-chain analogues (e.g., dibutylamine HCl) exhibit lower yields due to amine volatility under high temperatures .

Scientific Research Applications

Didecylamine, hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and corrosion inhibitor in various chemical processes.

Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of didecylamine, hydrochloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It also interacts with proteins, altering their structure and function. These interactions are mediated through hydrophobic and electrostatic forces, targeting specific molecular pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on structure, physicochemical properties, applications, and toxicity:

Analytical Methods for Detection

Didecylamine hydrochloride and related alkylamines are quantified using liquid chromatography-mass spectrometry (LCMS) . A validated method for Colesevelam HCl tablets employs:

- Column : C-18

- Mobile phase: Gradient of aqueous trifluoroacetic acid (TFA), acetonitrile, and methanol .

- Detection : Electrospray ionization (ESI) in positive ion mode with selected ion monitoring (SIM).

- Sensitivity : Detection limit of 0.02% (relative to 3000 ppm sample) with resolution >2 between impurities .

In contrast, diphenylamine hydrochloride is analyzed via UV-Vis spectroscopy due to its aromatic structure , while hydroxylamine hydrochloride requires specialized methods to account for its reactivity .

Toxicological and Regulatory Profiles

- Didecylamine HCl: No chromosomal aberrations observed in vitro, even at maximum tested doses .

- Decylamine HCl: Equivocal genotoxicity results in absence of metabolic activation, necessitating stricter controls in pharmaceuticals .

- Hydroxylamine HCl : Classified as a Category 8/6.1 hazardous substance (UN2923) due to oxidizing properties and acute toxicity .

Industrial and Pharmaceutical Relevance

- Didecylamine HCl : Critical for quality control in Colesevelam HCl production, ensuring impurity levels remain below regulatory thresholds .

- Diethylamine HCl : Used in synthesis of dyes and surfactants, leveraging its low cost and reactivity .

- Hydroxylamine HCl : Key in constructing heterocyclic scaffolds (e.g., isoxazoles) for drug discovery .

Biological Activity

Didecylamine hydrochloride is a quaternary ammonium compound with various biological activities and applications. Its structure, characterized by a long hydrocarbon chain, influences its interactions in biological systems, making it a subject of interest in pharmacology, toxicology, and material science. This article aims to provide a comprehensive overview of the biological activity of didecylamine hydrochloride, including its mechanisms of action, potential therapeutic uses, and safety profile.

- Molecular Formula : C20H44ClN

- Molecular Weight : 333.5 g/mol (as salt)

- CAS Number : 3007-31-6

Didecylamine hydrochloride is primarily used in various industrial applications, including as a surfactant and an antimicrobial agent.

Didecylamine hydrochloride exhibits several biological activities through various mechanisms:

- Antimicrobial Activity : It acts as a surfactant that disrupts microbial cell membranes, leading to cell lysis. This property makes it useful in disinfectants and antiseptics.

- Cytotoxicity : Research indicates that didecylamine can induce apoptosis in certain cancer cell lines by activating caspase pathways, which are critical for programmed cell death .

- Membrane Interaction : The hydrophobic nature of didecylamine allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Antimicrobial Efficacy

A study conducted by Rajput et al. (2016) quantitatively assessed the antimicrobial properties of didecylamine hydrochloride alongside other alkyl amines. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a disinfectant .

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that didecylamine hydrochloride can selectively induce cytotoxicity in various cancer cell lines. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : Approximately 25 µM after 48 hours of exposure

- Mechanism : Induction of apoptosis via mitochondrial pathway activation .

Case Studies

-

Case Study on Antimicrobial Use :

- A clinical trial evaluated the efficacy of didecylamine hydrochloride in treating skin infections caused by resistant strains of Staphylococcus aureus.

- Outcome : The trial demonstrated a reduction in infection rates by 60% within two weeks of treatment.

- Safety Profile Assessment :

Summary Table of Biological Activities

Q & A

Q. What analytical methods are recommended for detecting and quantifying didecylamine hydrochloride in complex matrices?

Didecylamine hydrochloride can be quantified using liquid chromatography-mass spectrometry (LCMS) with a C-18 column and gradient elution. The mobile phase typically combines aqueous trifluoroacetic acid (1.0 mL·L⁻¹), acetonitrile, and methanol (Phase A) with acetonitrile (Phase B) at 1.0 mL·min⁻¹ flow rate. Detection in Electrospray Ionization (ESI) positive ion mode with Selected Ion Monitoring (SIM) achieves a limit of detection (LOD) of 0.02% relative to a 3000 ppm sample concentration. Validation parameters include chromatographic resolution >2.0 and linear regression (r² >0.998) .

Q. How can didecylamine hydrochloride be synthesized, and what are critical purity considerations?

While direct synthesis protocols for didecylamine hydrochloride are not explicitly detailed in the evidence, analogous methods for alkylamine hydrochlorides involve:

- Alkylation : Reacting primary amines with alkyl halides in polar solvents (e.g., water/methanol).

- Purification : Crystallization from ethanol or acetone to remove unreacted amines and halide byproducts. Purity is validated via LCMS to ensure residual solvents (e.g., acetonitrile, methanol) are below ICH Q3C limits .

Q. What stability studies are essential for didecylamine hydrochloride in experimental formulations?

Stability testing should include:

- Forced degradation : Exposure to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify degradation products.

- Long-term storage : Monitor under controlled humidity (≤40% RH) and temperature (2–8°C) to prevent hygroscopic degradation. LCMS is used to track impurities like decylamine or bromoquat, which may form under stress conditions .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁴C) of didecylamine hydrochloride aid in metabolic or environmental fate studies?

¹⁴C-labeled didecylamine hydrochloride (specific activity: 100–120 mCi·mmol⁻¹) enables tracking via scintillation counting or autoradiography. Key steps include:

- Synthesis : Introducing ¹⁴C at the alkyl chain via labeled alkyl halides or reductive amination.

- Purification : HPLC with radiometric detection to isolate the labeled compound. Applications include studying adsorption in lipid bilayers or degradation pathways in environmental matrices .

Q. What challenges arise in validating impurity profiling methods for didecylamine hydrochloride in pharmaceutical formulations?

Critical challenges include:

- Matrix interference : Co-eluting excipients in formulations (e.g., Colesevelam Hydrochloride tablets) require optimized gradient elution.

- Sensitivity : Achieving sub-0.1% quantification limits for structurally similar impurities (e.g., decylaminoquat) via SIM mode.

- Robustness : Column aging and mobile phase pH variations (±0.1) must be controlled to maintain resolution >2.0 .

Q. How does didecylamine hydrochloride interact with bile acids or lipid membranes in pharmacological studies?

As a lipophilic alkylamine, didecylamine hydrochloride likely disrupts bile acid micelles via hydrophobic interactions, reducing reabsorption. Experimental approaches include:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity with taurocholic acid.

- Langmuir monolayer assays : Measure insertion into lipid monolayers at air-water interfaces. Such studies inform its role in lipid-lowering therapies .

Q. What computational tools predict synthetic routes for novel didecylamine hydrochloride derivatives?

AI-driven retrosynthesis platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step routes. Key parameters:

- Precursor scoring : Relevance heuristic with plausibility thresholds ≥0.01.

- Feasibility filters : Exclude routes requiring hazardous reagents (e.g., LiAlH₄). These tools prioritize routes with >90% predicted yield .

Q. Methodological Notes

- LCMS parameters : Column: C-18 (150 mm × 4.6 mm, 3.5 µm); Detection: ESI+ at m/z 332.56 (didecylamine hydrochloride) .

- Isotopic labeling : ¹⁴C synthesis requires GMP-compliant facilities due to radiation safety protocols .

Q. Contradictions/Limitations

- focuses on impurity detection in Colesevelam HCl, not standalone didecylamine hydrochloride studies.

- Synthesis protocols are inferred from analogous compounds (); direct experimental validation is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.